![molecular formula C15H23NO5 B14645769 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene CAS No. 53914-89-9](/img/structure/B14645769.png)
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene is a complex organic compound with the molecular formula C16H24O5. This compound is known for its unique bicyclic structure, which includes multiple oxygen atoms and a nitrogen atom.
Méthodes De Préparation
The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene typically involves the formation of the bicyclic structure through a series of organic reactions. One common synthetic route includes the reaction of appropriate precursors under specific conditions to form the desired bicyclic compound. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure, potentially leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the structure are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene can be compared with other similar compounds, such as:
3,6,9,12-Tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound has a similar bicyclic structure but with fewer oxygen atoms.
This compound-2,16-dione: This derivative includes additional functional groups that modify its chemical properties.
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
53914-89-9 |
|---|---|
Formule moléculaire |
C15H23NO5 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C15H23NO5/c1-2-14-12-20-10-8-18-6-4-17-5-7-19-9-11-21-13-15(3-1)16-14/h1-3H,4-13H2 |
Clé InChI |
IBNAUOYMZNBFOK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCC2=NC(=CC=C2)COCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


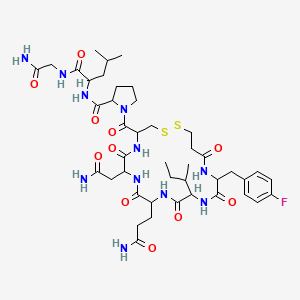
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
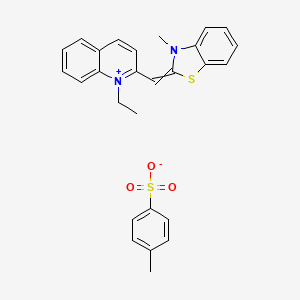
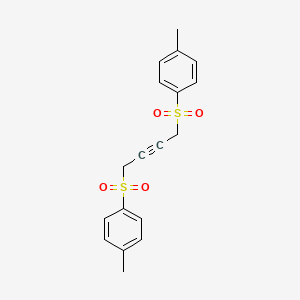
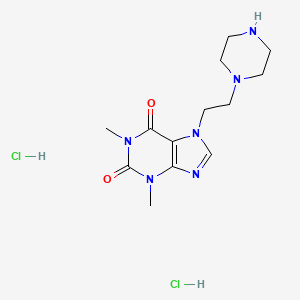
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

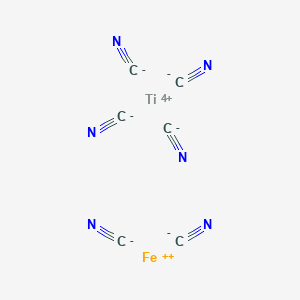
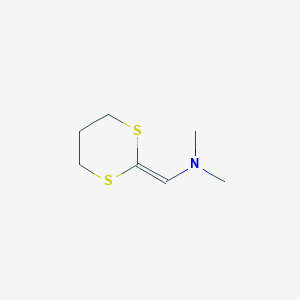
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

germane](/img/structure/B14645752.png)
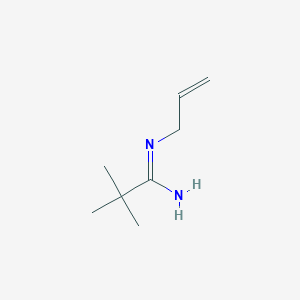
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
